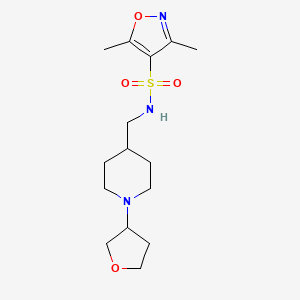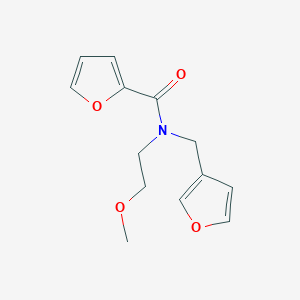![molecular formula C22H15ClO6S B2596553 4-[3-(1,3-苯并二氧杂环戊烯-5-基)丙烯酰基]苯基 4-氯苯磺酸酯 CAS No. 331460-88-9](/img/structure/B2596553.png)
4-[3-(1,3-苯并二氧杂环戊烯-5-基)丙烯酰基]苯基 4-氯苯磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate, also known as BDPB or BB-Cl, is a compound with potential applications in various fields of research and industry due to its physical, chemical, and biological properties. It has a molecular formula of C22H15ClO6S and a molecular weight of 442.87 .
科学研究应用
抗氧化活性
4-[3-(1,3-苯并二氧杂环戊烯-5-基)丙烯酰基]苯基 4-氯苯磺酸酯的合成为研究其抗氧化性能开辟了可能性。抗氧化剂在中和自由基和防止生物系统中的氧化损伤方面起着至关重要的作用。 研究该化合物清除活性氧的能力可以提供对其潜在健康益处的见解 .
抗癌研究
鉴于苯并二氧杂环戊烯衍生物具有多种生物活性,值得探索该化合物是否表现出任何抗癌作用。研究人员可以调查其对癌细胞系的影响、肿瘤生长抑制和潜在的作用机制。 该化合物的独特结构可能为癌症治疗提供新的途径 .
神经保护特性
含有苯并二氧杂环戊烯部分的化合物与神经保护作用有关。 研究人员可以评估4-[3-(1,3-苯并二氧杂环戊烯-5-基)丙烯酰基]苯基 4-氯苯磺酸酯是否能有效保护神经元免受氧化应激、炎症或神经退行性疾病造成的损伤 .
抗炎活性
炎症在各种疾病中起着核心作用。研究该化合物的抗炎潜力可能导致开发新的治疗剂。 研究人员可能会探索其对炎症通路、细胞因子产生和免疫反应的影响 .
药物递送系统
功能化的苯并二氧杂环戊烯衍生物可以作为药物递送系统的构建块。研究人员可以修饰该化合物以增强其溶解度、稳定性和对特定组织的靶向递送。 磺酸酯基团可能促进与生物膜或细胞受体的相互作用 .
材料科学和有机电子学
基于苯并二氧杂环戊烯的化合物具有超出生物学的应用。它们可以被纳入有机电子材料,例如有机发光二极管 (OLED) 或有机光伏电池 (OPV)。 研究人员可能会探索该化合物的电子特性及其作为半导体或电荷传输材料的潜力 .
安全和危害
属性
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO6S/c23-17-5-9-19(10-6-17)30(25,26)29-18-7-3-16(4-8-18)20(24)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOJXPXDGFICK-QQDOKKFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2596470.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2596473.png)
![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)
![8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2596476.png)

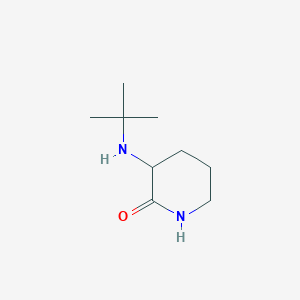
![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)
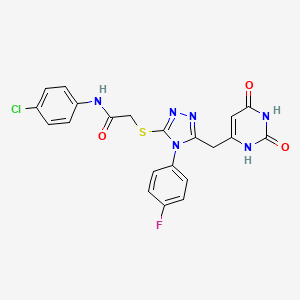
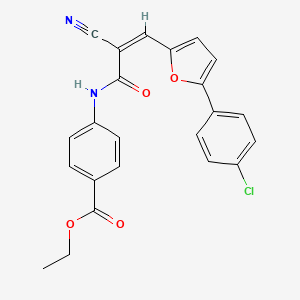
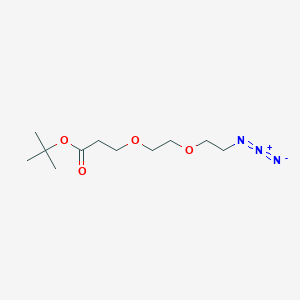
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)
